molecular formula C23H20N4O3 B2836495 (E)-N'-(furan-2-ylmethylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 634898-06-9

(E)-N'-(furan-2-ylmethylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2836495
CAS No.: 634898-06-9
M. Wt: 400.438
InChI Key: OBEVRHVZRJUZFA-ZVHZXABRSA-N
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Description

The compound (E)-N'-(furan-2-ylmethylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide (CAS: 1309883-66-6) is a pyrazole-3-carbohydrazide derivative characterized by a furan-2-ylmethylene hydrazide group and a 4-methylbenzyl ether substituent at the phenyl ring . Its structure combines a pyrazole core with a hydrazide linker, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that are critical for biological activity. Such derivatives are frequently explored for antimicrobial, anti-inflammatory, and anticancer properties due to their ability to modulate enzyme targets like cyclooxygenase-2 (COX-2) or kinase receptors .

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-16-8-10-17(11-9-16)15-30-22-7-3-2-6-19(22)20-13-21(26-25-20)23(28)27-24-14-18-5-4-12-29-18/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEVRHVZRJUZFA-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties. Research indicates that derivatives of pyrazole-5-carbohydrazide exhibit inhibitory effects on various cancer cell lines, including lung cancer cells (A549). For instance, studies have demonstrated that similar compounds can induce apoptosis in A549 cells, suggesting that (E)-N'-(furan-2-ylmethylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide may also possess similar properties .

Inhibition of SARS-CoV-2

Recent studies have focused on the potential of compounds related to furan derivatives as inhibitors of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Although specific data on this compound's efficacy against SARS-CoV-2 is limited, structural analogs have shown promising results as non-peptidomimetic inhibitors with low cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the substituents on the pyrazole ring can significantly affect biological activity. For example, substituents that enhance hydrophobic interactions or improve binding affinity to target proteins can lead to increased potency against specific cancer cell lines or viral targets .

Case Studies and Research Findings

  • Inhibition of Lung Cancer Cell Growth :
    • A study synthesized various pyrazole derivatives and evaluated their effects on A549 lung cancer cells. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis, highlighting the potential of this compound in cancer therapy .
  • Potential Antiviral Activity :
    • In another study focusing on SARS-CoV-2 inhibitors, derivatives similar to those containing furan moieties were identified as promising candidates for further development. The research emphasized the importance of structural modifications in enhancing inhibitory activity against viral targets .

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities. The presence of the hydrazone group allows it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares structural motifs, substituents, and key electronic properties of the target compound with analogs:

Compound Name Substituents (R₁, R₂) Molecular Weight Key Features Reference
Target Compound R₁: 4-methylbenzyloxy, R₂: furan-2-yl 406.37 (calc.) Enhanced lipophilicity from methylbenzyl; furan improves π-π interactions
(E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) R₁: H, R₂: 4-methoxybenzylidene 298.30 Methoxy group increases solubility and hydrogen bonding capacity
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) R₁: phenyl, R₂: 2,4-dichlorobenzyl 398.24 Chlorine atoms enhance electrophilicity and receptor binding affinity
(E)-N-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide R₁: H, R₂: 4-chlorobenzylidene 314.73 Chlorophenyl group boosts lipophilicity and membrane permeability
(E)-3-(furan-2-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide R₁: H, R₂: 4-hydroxy-3-methoxybenzyl 326.31 Hydroxy and methoxy groups improve solubility and antioxidant activity

Key Observations:

  • Lipophilicity: The target compound’s 4-methylbenzyloxy group provides moderate lipophilicity, balancing membrane permeability and solubility better than dichlorophenyl (E-DPPC, ) or chlorophenyl () analogs.
  • Electronic Effects: Electron-donating groups (e.g., methoxy in E-MBPC ) increase solubility, while electron-withdrawing groups (e.g., chlorine in E-DPPC ) enhance electrophilicity and target binding.
  • Hydrogen Bonding: Hydroxy and methoxy substituents () improve interactions with polar residues in enzyme active sites.

Physicochemical and Computational Insights

  • Solubility: Methoxy (E-MBPC) and hydroxy-methoxy () derivatives exhibit higher aqueous solubility (logP: 2.1–2.5) than the target compound (logP: 3.8) .
  • DFT Calculations: The target compound’s HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, comparable to E-DPPC (4.0 eV) but lower than E-MBPC (4.5 eV) .
  • Molecular Docking: The furan ring in the target compound forms stable π-π interactions with Tyr355 in COX-2, while methylbenzyloxy occupies a hydrophobic pocket, improving binding affinity (ΔG: −8.9 kcal/mol) .

Biological Activity

(E)-N'-(furan-2-ylmethylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the pyrazole class of compounds, which have been extensively studied for their diverse biological activities. This article aims to compile and analyze the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The molecular formula of this compound is C23H20N4O3, and it features a furan moiety, a pyrazole core, and a substituted phenyl group. The structural characteristics contribute significantly to its biological properties.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
  • Interaction with Biological Macromolecules : The furan and pyrazole moieties can interact with proteins and nucleic acids, potentially modulating their activity.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Bacteria
Pyrazole Derivative A10E. coli
Pyrazole Derivative B5Staphylococcus aureus

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, a related compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM . This suggests that this compound may also possess similar anti-inflammatory properties.

Antitubercular Activity

Recent studies have explored the potential of pyrazole derivatives as antitubercular agents. Docking studies indicated that these compounds could effectively inhibit the MurB enzyme in Mycobacterium tuberculosis, which is crucial for cell wall synthesis .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various pyrazole derivatives for their antimicrobial activity against standard bacterial strains. The results showed that specific substitutions on the phenyl ring significantly enhanced the antimicrobial efficacy.
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives in carrageenan-induced edema models. The results demonstrated that certain derivatives exhibited comparable effects to standard anti-inflammatory drugs like ibuprofen.

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